Cefprozil-d4 (E/Z mixture)

LC-MS/MS internal standard isotope dilution

Cefprozil-d4 (E/Z mixture), CAS 1426173-48-9, is a tetra-deuterated analog of the second-generation oral cephalosporin antibiotic cefprozil. The compound is specifically designed and supplied as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of cefprozil diastereomers—cis (BMY-28100) and trans (BMY-28167)—in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₁₈H₁₅D₄N₃O₅S
Molecular Weight 393.45
CAS No. 1426173-48-9
Cat. No. B1141195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefprozil-d4 (E/Z mixture)
CAS1426173-48-9
Synonyms(6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  BMY 28100-d4;  Cefprozile-d4;  Cefzil-d4;  Cephprozyl-d4;  Procef-d4;  Prozef-d4; 
Molecular FormulaC₁₈H₁₅D₄N₃O₅S
Molecular Weight393.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefprozil-d4 (E/Z Mixture) CAS 1426173-48-9: Stable Isotope-Labeled Internal Standard for Cefprozil Bioanalysis


Cefprozil-d4 (E/Z mixture), CAS 1426173-48-9, is a tetra-deuterated analog of the second-generation oral cephalosporin antibiotic cefprozil [1]. The compound is specifically designed and supplied as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of cefprozil diastereomers—cis (BMY-28100) and trans (BMY-28167)—in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) [2]. As an E/Z isomeric mixture mirroring the approximately 90:10 Z/E ratio of native cefprozil, this labeled analog co-elutes with both analyte isomers, enabling simultaneous, isomer-specific quantification with high precision [2].

Why Unlabeled Cefprozil or Structural Analogs Cannot Substitute for Cefprozil-d4 as an Internal Standard


Substituting Cefprozil-d4 with unlabeled cefprozil or a structural analog such as cephalexin introduces critical analytical errors that invalidate quantitative LC-MS/MS workflows. Unlabeled cefprozil is indistinguishable from the target analyte by mass spectrometry, precluding its use as an internal standard. Structural analogs like cephalexin (also a cephalosporin) exhibit distinct chromatographic retention, ionization efficiency, and stability profiles that differ from cefprozil, resulting in variable matrix effects and compromised accuracy. The 2018 validated method explicitly notes that cephalosporins such as cephalexin are unsuitable as internal standards due to their inherent instability [1]. By contrast, Cefprozil-d4 provides a +4 Da mass shift (m/z 395.0 vs. 391.2 for the protonated precursor ion) while retaining near-identical physicochemical properties, ensuring co-elution and matched ionization—requirements that no non-isotopic surrogate can fulfill [1].

Head-to-Head Analytical Performance Data: Cefprozil-d4 vs. Cephalexin as Internal Standard in Human Plasma


Mass Spectrometric Distinction: Cefprozil-d4 Provides a +4 Da Shift for Unambiguous Detection vs. Unlabeled Cefprozil

In the validated LC-MS/MS method using multiple reaction monitoring (MRM) in positive ion mode, Cefprozil-d4 was detected via the transition m/z 395.0→114.5, while unlabeled cefprozil (cis and trans isomers) was monitored at m/z 391.2→114.0 [1]. The +4 Da mass difference, arising from four deuterium atoms incorporated at the 4-hydroxyphenyl ring, ensures complete mass resolution between the internal standard and the analyte without altering chromatographic retention [1].

LC-MS/MS internal standard isotope dilution MRM

Lower Limit of Quantification (LLOQ) Improvement Over Structural Analog Internal Standard Methods

The LC-MS/MS method using Cefprozil-d4 as SIL-IS achieved LLOQ values of 0.025 μg/mL for cis-cefprozil and 0.014 μg/mL for trans-cefprozil [1]. A prior LC-MS/MS method using cephalexin (a structural analog, non-isotopic internal standard) in negative ion mode reported LLOQ values of 0.125 μg/mL and 0.040 μg/mL for the cis and trans isomers, respectively [1][2]. This represents a 5-fold improvement in cis-isomer LLOQ and a 2.9-fold improvement for the trans-isomer.

LLOQ sensitivity method comparison pharmacokinetics

Accuracy and Precision in Human Plasma: Validated Method Performance with Cefprozil-d4 IS

The validated method using Cefprozil-d4 as internal standard demonstrated accuracies of 93.1% for cis-cefprozil and 103.0% for trans-cefprozil; intra- and inter-assay precision (CV%) for QC samples was <14.3%, and <16.5% at the LLOQ [1]. By comparison, the structurally analogous internal standard cephalexin was explicitly deemed inappropriate due to cephalosporin instability [1], while the SIL-IS method consistently met the ±15% accuracy and ≤15% CV criteria (≤20% at LLOQ) required by regulatory guidance for bioanalytical method validation [1].

accuracy precision validation ICH M10

Plasma Volume Efficiency: 100 μL Requirement vs. ≥250 μL in Prior Methods

The Cefprozil-d4 SIL-IS method required only 100 μL of human plasma for sample preparation by protein precipitation with methanol [1]. In contrast, published HPLC-UV and earlier LC-MS/MS methods using cephalexin as IS required at least 250 μL of plasma [1]. This 60% reduction (150 μL less per sample) directly reduces the blood collection burden in clinical pharmacokinetic studies.

sample volume clinical feasibility method optimization

Isomer-Specific Internal Standard Matching: Cefprozil-d4 Cis/Trans Ratio Matches Native Drug

The Cefprozil-d4 reference standard used in method validation contained cis isomer at 89.9% and trans isomer at 9.4%, closely matching the native cefprozil reference standard composition (cis 85.9%, trans 9.2%) [1]. This compositional match permits isomer-specific calibration: the peak area ratio of cis-cefprozil to cis-cefprozil-D4 and trans-cefprozil to trans-cefprozil-D4 were independently plotted versus nominal concentration, yielding linear calibration curves with correlation coefficients (r) of 0.9995 (cis) and 0.9973 (trans) [1].

E/Z isomer diastereomer peak area ratio calibration

Positive Ion Mode Sensitivity Advantage Enabled by Isotope-Labeled IS

The Cefprozil-d4 SIL-IS method achieved greater sensitivity in positive ion electrospray mode compared to negative ion mode used in prior methods with cephalexin IS [1]. The authors explicitly state: 'better sensitivity was achieved in the determination of cefprozil using an electrospray ion source in positive rather than negative ion mode,' and this switch to positive mode was enabled by the use of the stable isotope-labeled IS [1].

ionization mode sensitivity ESI+ method development

Procurement-Driven Application Scenarios for Cefprozil-d4 (E/Z Mixture) CAS 1426173-48-9


Regulatory Pharmacokinetic and Bioequivalence Studies of Cefprozil Formulations

Cefprozil-d4 is the recommended internal standard for LC-MS/MS-based bioequivalence studies comparing generic cefprozil tablet or suspension formulations to the reference listed drug. The validated method demonstrates accuracy (93.1%–103.0%), precision (<14.3% CV), and LLOQ values (0.025 μg/mL cis, 0.014 μg/mL trans) that satisfy FDA, EMA, and ICH M10 guidance requirements [1]. The method has been applied in a pilot pharmacokinetic study in healthy Chinese volunteers following a 0.5 g oral dose [1].

Simultaneous Quantification of Cis- and Trans-Cefprozil in Clinical Therapeutic Drug Monitoring (TDM)

Because the cis isomer of cefprozil exhibits 8-fold greater Gram-negative antibacterial potency than the trans isomer [1], accurate isomer-specific plasma concentration data are clinically relevant. Cefprozil-d4 enables simultaneous, baseline-resolved quantification of both diastereomers in a single 4-minute LC-MS/MS run, using only 100 μL of patient plasma [1]. This supports TDM programs where isomer-specific exposure may inform dose adjustment.

Quality Control and Batch Release Testing of Cefprozil API and Finished Products

As a fully characterized deuterated reference standard, Cefprozil-d4 (E/Z mixture) serves as an internal standard for quantifying cefprozil diastereomer ratios in active pharmaceutical ingredient (API) batches and finished dosage forms. The labeled standard enables LC-MS/MS methods that can verify whether the cis:trans ratio meets the approximately 90:10 specification [1], a critical quality attribute given the differential antimicrobial activity of the two isomers.

Metabolic Stability and Drug-Drug Interaction Studies

Cefprozil-d4 can be used as a stable isotope-labeled tracer in in vitro metabolism studies (e.g., human liver microsomes, hepatocytes) to distinguish parent drug from metabolites without radiolabeling. The +4 Da mass tag permits accurate tracking of cefprozil and its metabolic fate while avoiding interference from endogenous compounds, leveraging the isotope dilution principle validated for human plasma [1].

Quote Request

Request a Quote for Cefprozil-d4 (E/Z mixture)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.